Crystal Packing: Herringbone Motif Distinct from Unchlorinated Analogue
Single-crystal 3D electron diffraction analysis of 1-(2-chloro-ethoxy)-3,5-dimethyl-benzene (52287-17-9) revealed a herringbone molecular packing pattern within the monoclinic space group P2₁/c [1]. This packing motif is explicitly noted to be 'distinct from that of the unchlorinated analogue molecule' [1]. The largest crystal facet was assigned as (1̅1̅) [1]. Such crystallographic differences have direct implications for physical stability, solubility, and formulation behavior.
| Evidence Dimension | Crystal packing motif |
|---|---|
| Target Compound Data | Herringbone pattern; P2₁/c space group; Z=2, Z′=0.5 |
| Comparator Or Baseline | Unchlorinated analogue (e.g., 3,5-dimethylphenoxyethane or similar backbone) |
| Quantified Difference | Qualitative structural divergence: distinct packing pattern |
| Conditions | Single-crystal 3D electron diffraction, continuous rotation mode |
Why This Matters
A divergent crystal packing pattern directly affects downstream pharmaceutical or agrochemical formulation stability, dissolution rate, and solid-state processability.
- [1] Gorelik, T. E.; Ulmer, A.; Schleper, A. L.; Kuehne, A. J. C. Crystal structure determination of 1-(2-chloroethoxy)-3,5-dimethylbenzene from 3D electron diffraction data. Zeitschrift für Kristallographie – Crystalline Materials 2023, 238, 253–260. View Source
